molecular formula C22H25N5O3 B14958131 3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14958131
M. Wt: 407.5 g/mol
InChI Key: MGXHQBXCFBYJQS-UHFFFAOYSA-N
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Description

3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone core linked to a piperazine moiety, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-methoxyphenylpiperazine with a suitable benzotriazinone derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzotriazinone core can be reduced to a hydroxyl group.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted derivative, while reduction of the carbonyl group would yield a hydroxyl-substituted benzotriazinone.

Scientific Research Applications

3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The benzotriazinone core may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate
  • 3-imino-3-[4-(4-methoxyphenyl)piperazino]propanenitrile

Uniqueness

Compared to similar compounds, 3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one stands out due to its unique benzotriazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

3-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H25N5O3/c1-30-18-7-4-6-17(16-18)25-12-14-26(15-13-25)21(28)10-5-11-27-22(29)19-8-2-3-9-20(19)23-24-27/h2-4,6-9,16H,5,10-15H2,1H3

InChI Key

MGXHQBXCFBYJQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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